molecular formula C18H23N3O5 B11188577 1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide

1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide

Cat. No.: B11188577
M. Wt: 361.4 g/mol
InChI Key: UKUQGHHCAZHWQK-UHFFFAOYSA-N
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Description

1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidinone moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently .

Chemical Reactions Analysis

Types of Reactions

1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific cellular responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

1-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C18H23N3O5/c1-25-12-3-4-13(15(9-12)26-2)21-16(22)10-14(18(21)24)20-7-5-11(6-8-20)17(19)23/h3-4,9,11,14H,5-8,10H2,1-2H3,(H2,19,23)

InChI Key

UKUQGHHCAZHWQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N)OC

Origin of Product

United States

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